molecular formula C4H10O5S2 B8653003 2-(Methylsulfonyl)ethyl methanesulfonate

2-(Methylsulfonyl)ethyl methanesulfonate

Cat. No. B8653003
M. Wt: 202.3 g/mol
InChI Key: ABXBBEBCOITZEX-UHFFFAOYSA-N
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Patent
US06194406B1

Procedure details

Combine 2-methylsulfonylethanol (7.7 g, 62 mmol) and dichloromethane (50 mL). Cool in an ice bath. Add methanesulfonyl chloride (7.81 g , 68.2 mmol). Add N,N-diisopropylethylamine (8.0 g, 62 mmol). After the addition of N,N-diisopropylethylamine, warm to ambient temperature. After 12 hours, add water and separate the layers. Extract the organic layer and extract with a saturated aqueous sodium bicarbonate solution. Dry the organic layer over Na2SO4, filter and evaporate in vacuo to give the title compound: mp; 55-57° C.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
7.81 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][CH2:6][OH:7])(=[O:4])=[O:3].ClCCl.[CH3:11][S:12](Cl)(=[O:14])=[O:13].C(N(CC)C(C)C)(C)C>O>[S:12]([O:7][CH2:6][CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])(=[O:14])(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
CS(=O)(=O)CCO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
7.81 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
S(C)(=O)(=O)OCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.